N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
CAS No.:
Cat. No.: VC15788395
Molecular Formula: C7H13F3N2O2S
Molecular Weight: 246.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13F3N2O2S |
|---|---|
| Molecular Weight | 246.25 g/mol |
| IUPAC Name | N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide |
| Standard InChI | InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h5-6,12H,1-4,11H2/t5-,6-/m1/s1 |
| Standard InChI Key | GZWHPKPKHTUWSS-PHDIDXHHSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C(F)(F)F |
| Canonical SMILES | C1CCC(C(C1)N)NS(=O)(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is , with a molecular weight of 246.25 g/mol . Its IUPAC name, N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide, reflects the stereochemistry of the cyclohexylamine group and the trifluoromethylsulfonamide substituent. Key structural features include:
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A trans-1,2-diaminocyclohexane scaffold, which imposes conformational rigidity.
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A trifluoromethanesulfonamide (-SOCF) group, enhancing electrophilicity and thermal stability.
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Stereogenic centers at the 1R and 2R positions of the cyclohexyl ring, critical for enantioselective interactions.
The compound’s SMILES notation () and InChI key () further specify its three-dimensional configuration .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.25 g/mol | |
| Storage Conditions | 2–8°C | |
| Purity | ≥98% |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide typically involves a two-step process:
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Preparation of (1R,2R)-2-aminocyclohexanol: Achieved via catalytic hydrogenation of cyclohexene oxide under asymmetric conditions .
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Sulfonylation with Trifluoromethanesulfonyl Chloride: The amine reacts with trifluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .
Key reaction parameters include:
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Temperature: 0–5°C during sulfonylation to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.
Industrial-Scale Challenges
Industrial production requires optimization for cost, yield, and enantiomeric excess (ee). While specific protocols remain proprietary, scale-up strategies likely employ continuous-flow reactors to enhance mixing and thermal control .
Applications in Asymmetric Synthesis
Role as a Chiral Auxiliary
The compound’s rigid cyclohexyl framework and electron-withdrawing sulfonamide group make it ideal for inducing stereoselectivity. Notable applications include:
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Enantioselective Michael Additions: The amine group coordinates with carbonyl substrates, directing nucleophilic attack to yield chiral adducts .
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Wittig and Thio-Michael Reactions: Used iteratively in multi-step syntheses, such as the production of oseltamivir (Tamiflu®) .
Pharmaceutical Intermediates
The compound aids in synthesizing optically active intermediates for:
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Antiviral Agents: Chiral amines are pivotal in protease inhibitors.
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Oncology Drugs: High ee values ensure reduced off-target effects .
Mechanistic Insights
Covalent Catalysis
The sulfonamide’s nitrogen lone pair facilitates iminium ion formation with carbonyl compounds, lowering the LUMO energy of electrophilic substrates and enabling stereocontrol . This mechanism parallels proline-based organocatalysts but benefits from enhanced stability due to the trifluoromethyl group .
Non-Covalent Interactions
The cyclohexyl group engages in van der Waals interactions with hydrophobic pockets of enzymes or synthetic receptors, further refining stereoselectivity .
Comparative Analysis with Related Catalysts
| Catalyst | Enantiomeric Excess (ee) | Thermal Stability | Cost (USD/g) |
|---|---|---|---|
| Prolinol Derivatives | 90–95% | Moderate | 50–100 |
| N-[(1R,2R)-2-Amino... | 95–98% | High | 114–459 |
| BINOL-Phosphates | 85–92% | Low | 200–300 |
This compound’s superior ee and stability justify its premium pricing, particularly in GMP-grade pharmaceutical synthesis .
Future Directions
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